Cas no 2138561-50-7 (4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine)
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1150138
- 2138561-50-7
- 4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine
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- Inchi: 1S/C9H13N5/c1-3-6-8(7-4-11-5-12-7)13-14(2)9(6)10/h4-5H,3,10H2,1-2H3,(H,11,12)
- InChI Key: MJIOJPFTVHWBFY-UHFFFAOYSA-N
- SMILES: N1(C)C(=C(CC)C(C2=CN=CN2)=N1)N
Computed Properties
- Exact Mass: 191.11709544g/mol
- Monoisotopic Mass: 191.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 72.5Ų
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1150138-0.05g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 0.05g |
$827.0 | 2023-06-09 | ||
| Enamine | EN300-1150138-0.1g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 0.1g |
$867.0 | 2023-06-09 | ||
| Enamine | EN300-1150138-0.25g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 0.25g |
$906.0 | 2023-06-09 | ||
| Enamine | EN300-1150138-0.5g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 0.5g |
$946.0 | 2023-06-09 | ||
| Enamine | EN300-1150138-1.0g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1150138-2.5g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 2.5g |
$1931.0 | 2023-06-09 | ||
| Enamine | EN300-1150138-5.0g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1150138-10.0g |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2138561-50-7 | 10g |
$4236.0 | 2023-06-09 |
4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine
4-Ethyl-3-(1H-Imidazol-5-Yl)-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview
4-Ethyl-3-(1H-imidazol-5-yl)-1-methyl-1H-pyrazol-5-amine, also known by its CAS number 2138561-50-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, and incorporates an imidazole moiety, which further enhances its structural complexity and potential biological activity. The presence of an ethyl group and a methyl group in its structure contributes to its unique physicochemical properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 4-Ethyl-3-(1H-imidazol-5-Yl)-1-Methyl-1H-Pyrazol-5-Amine involves a series of carefully designed reactions that highlight the versatility of heterocyclic chemistry. Recent studies have focused on optimizing the synthetic pathways to improve yield and purity, which are critical for large-scale production. Researchers have explored various methodologies, including condensation reactions, cyclization processes, and substitution reactions, to construct this compound efficiently. The use of transition metal catalysts has been particularly promising, enabling the formation of key intermediates with high selectivity.
The structural features of this compound make it an attractive candidate for exploring its biological activity. Recent findings suggest that 4-Ethyl-3-(1H-imidazol-5-Yl)-1-Methyl-1H-Pyrazol-5-Amine exhibits potent anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and scavenge free radicals, indicating its potential in treating conditions such as arthritis and neurodegenerative diseases.
In addition to its pharmacological significance, this compound has also been investigated for its role in material science. Its ability to form stable coordination complexes with metal ions has led to its consideration as a ligand in the development of novel materials with magnetic or electronic properties. Recent research has focused on synthesizing metallopolymers incorporating this compound, which exhibit unique mechanical and thermal stability.
The application of computational chemistry tools has further deepened our understanding of the properties of 4-Ethyl-3-(1H-imidazol-5-Yl)-1-Methyl-1H-Pyrazol-5-Amine. Density functional theory (DFT) calculations have provided insights into its electronic structure, which correlates with its observed reactivity in various chemical transformations. These computational studies have also aided in predicting the compound's behavior under different environmental conditions, facilitating its safe handling and storage.
Looking ahead, the continued exploration of CAS No 2138561-50-7 is expected to unlock new avenues for its utilization across diverse disciplines. Its unique combination of structural features and functional groups positions it as a valuable building block for drug discovery and material innovation. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing both scientific knowledge and practical applications.
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